2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride

Organic Synthesis Process Chemistry Physical Property Characterization

2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride (CAS 176225-08-4) is a halogenated aromatic sulfonyl chloride derivative with the molecular formula C₇H₃BrClF₃O₂S and a molecular weight of 323.51 g/mol. It is characterized by a benzene ring substituted with a bromine atom at the 2-position, a trifluoromethyl group at the 5-position, and a reactive sulfonyl chloride moiety.

Molecular Formula C7H3BrClF3O2S
Molecular Weight 323.52 g/mol
CAS No. 176225-08-4
Cat. No. B063892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
CAS176225-08-4
Molecular FormulaC7H3BrClF3O2S
Molecular Weight323.52 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)Cl)Br
InChIInChI=1S/C7H3BrClF3O2S/c8-5-2-1-4(7(10,11)12)3-6(5)15(9,13)14/h1-3H
InChIKeyCBIFOAHDKKGDAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride (CAS 176225-08-4): Procurement and Technical Profile for Scientific Selection


2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride (CAS 176225-08-4) is a halogenated aromatic sulfonyl chloride derivative with the molecular formula C₇H₃BrClF₃O₂S and a molecular weight of 323.51 g/mol . It is characterized by a benzene ring substituted with a bromine atom at the 2-position, a trifluoromethyl group at the 5-position, and a reactive sulfonyl chloride moiety. The compound is a viscous yellow liquid at ambient temperature [1] and is primarily utilized as an electrophilic building block in organic synthesis, particularly for the preparation of sulfonamide derivatives and in cross-coupling reactions . Its role as a key intermediate in medicinal chemistry and agrochemical research underscores the need for reliable, high-purity material .

2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride: Why Analogs and In-Class Substitutions Often Fail in Synthesis and Scale-Up


Attempting to substitute 2-bromo-5-(trifluoromethyl)benzenesulfonyl chloride (CAS 176225-08-4) with structurally similar benzenesulfonyl chlorides can lead to unexpected failures in both reaction outcome and downstream processing. Even subtle changes in the substitution pattern of the bromine and trifluoromethyl groups on the aromatic ring can significantly alter the compound's reactivity in electrophilic aromatic substitutions and cross-coupling reactions, as well as its physical properties . The precise positioning of these electron-withdrawing and sterically-demanding groups dictates the regioselectivity and efficiency of subsequent synthetic steps, particularly in the formation of sulfonamide linkages . Furthermore, differences in physical state—such as whether an analog is a solid or a liquid—have direct and often overlooked consequences for handling, storage stability, and ease of use in automated or parallel synthesis workflows . The following quantitative evidence provides a rigorous basis for distinguishing this specific regioisomer from its closest in-class analogs and alternatives.

Quantitative Evidence Guide: Verifiable Differentiation of 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride for Scientific Procurement


Regioisomer-Dependent Boiling Point: Higher Thermal Stability in Distillation and Reaction Workups

Compared to its 3-bromo-5-(trifluoromethyl) regioisomer, 2-bromo-5-(trifluoromethyl)benzenesulfonyl chloride exhibits a significantly higher boiling point (230-231 °C vs. 217-218 °C at atmospheric pressure) . This 13 °C difference is quantifiable and is attributed to the altered electronic and steric environment imposed by the ortho-substituted bromine atom. The higher boiling point provides a wider operational window for thermal stability during solvent removal or high-temperature reactions.

Organic Synthesis Process Chemistry Physical Property Characterization

Liquid vs. Solid Physical Form: Enhanced Ease of Handling and Dispensing for Automated Platforms

A key procurement and operational differentiator is physical state. 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride is a viscous liquid at standard laboratory temperature (20-25 °C) . In contrast, the 4-bromo-2-(trifluoromethyl) regioisomer (CAS 176225-10-8) is a solid with a melting point of 62-63 °C . The 2-bromo-4-(trifluoromethyl) analog is also a solid. This difference is not trivial; liquids are generally easier to dispense accurately via automated liquid handlers and are less prone to issues with static charge and powder containment, which can complicate weighing and transfer of solids, especially for hygroscopic or moisture-sensitive compounds.

Automated Synthesis Parallel Chemistry Laboratory Logistics

Density Variation: Implications for Solubility and Phase Separation in Biphasic Systems

The density of 2-bromo-5-(trifluoromethyl)benzenesulfonyl chloride is reported as 1.854 g/mL at 25 °C . This is higher than that of the 3-bromo-5-(trifluoromethyl) analog, which has a density of 1.835 g/mL at 25 °C . While seemingly small, a 0.019 g/mL difference can influence the behavior of immiscible phases during liquid-liquid extractions and separations, particularly in aqueous-organic biphasic systems common in sulfonyl chloride chemistry. Higher density can facilitate easier separation in certain solvent systems.

Reaction Workup Process Development Physical Chemistry

Purity and Vendor Availability: Multi-Source Supply with Consistent Specifications

2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride (CAS 176225-08-4) is widely available from major research chemical suppliers with a standard purity specification of 97% . This contrasts with some less common regioisomers, which may have limited commercial availability or are primarily offered as custom synthesis items, leading to longer lead times and higher costs. The existence of multiple validated vendors ensures a competitive market, which benefits procurement by providing options for pricing, packaging sizes (from grams to kilograms), and regional distribution, thereby mitigating supply chain risk .

Procurement Supply Chain Quality Control

Recommended Application Scenarios for 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride Based on Verified Differentiation


Synthesis of Sulfonamide-Based Drug Candidates Requiring Ortho-Bromo Substitution

The 2-bromo-5-(trifluoromethyl)benzenesulfonyl chloride scaffold is specifically utilized for the introduction of a sulfonyl group bearing a strategically placed ortho-bromine atom . This ortho-substitution pattern is critical in medicinal chemistry for modulating the conformation and target-binding properties of sulfonamide-containing pharmacophores, as evidenced by its use in patent literature for the synthesis of voltage-gated sodium channel modulators [1]. The liquid physical form of the reagent facilitates its incorporation into parallel synthesis libraries, enabling efficient exploration of structure-activity relationships (SAR) around this core .

Preparation of Advanced Intermediates in Agrochemical Discovery

In the agrochemical sector, this compound serves as a versatile intermediate for synthesizing novel herbicides and fungicides . The combination of the electron-withdrawing trifluoromethyl group and the bromine handle allows for sequential functionalization via nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, enabling access to a diverse array of bioactive molecules . Its high purity and consistent physical properties, as detailed in Section 3, support the reproducible synthesis required for field trial material preparation.

Use as an Electrophilic Partner in Cross-Coupling Reactions for Materials Science

Beyond pharmaceuticals and agrochemicals, this compound's bromine atom provides a site for Suzuki-Miyaura and other cross-coupling reactions, enabling the construction of extended aromatic systems with tailored electronic properties . The higher boiling point compared to certain regioisomers (see Evidence Item 1) offers an advantage in thermal stability during reaction optimization and product isolation steps. This makes it a valuable building block for the synthesis of functional materials, such as organic semiconductors and specialty polymers.

High-Throughput and Automated Medicinal Chemistry Workflows

The combination of liquid physical state at room temperature and broad commercial availability makes 2-bromo-5-(trifluoromethyl)benzenesulfonyl chloride exceptionally well-suited for automated synthesis platforms . Its liquid nature simplifies automated liquid handling, reducing the risk of clogging and improving dispensing accuracy compared to solid analogs. This operational advantage translates directly to higher throughput and greater experimental reproducibility in large-scale compound library production, a cornerstone of modern drug discovery .

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